molecular formula C13H15ClN4 B2597234 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 929972-57-6

2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

Cat. No. B2597234
CAS RN: 929972-57-6
M. Wt: 262.74
InChI Key: DIRVGHCUQQIASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a heterocyclic compound that belongs to the class of triazoloazepines . It has a CAS Number of 929972-57-6 .


Molecular Structure Analysis

The molecular weight of this compound is 262.74 . Its IUPAC name is 2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline . The InChI code is 1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as solubility, melting point, or boiling point.

Scientific Research Applications

Chemical Synthesis and Herbicidal Activity

The synthesis and biological evaluation of novel compounds, including 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline derivatives, have been a subject of interest in the scientific community. A particular study focused on the design, synthesis, and evaluation of herbicidal activities of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. The research highlighted moderate herbicidal activity against rape and barnyard grass for compounds within this chemical framework. This work demonstrates the potential utility of these compounds in agricultural applications, particularly as herbicides (Wang et al., 2006).

Antimicrobial and Antifungal Activity

Research on the antimicrobial and antifungal properties of derivatives closely related to this compound has been conducted. Studies on compounds like 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have shown promising results. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Panwar & Singh, 2011).

Anticonvulsant Activity

Another area of research is the evaluation of anticonvulsant activities of related compounds. The synthesis of novel 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines, through cyclization of related intermediates, has been explored. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test, revealing significant activity and highlighting the therapeutic potential of such chemical structures in the treatment of convulsive disorders (Guan et al., 2008).

Electroluminescent Properties

The design and synthesis of compounds with donor-acceptor structures, incorporating elements similar to this compound, have been investigated for their electroluminescent properties. These studies aim to develop materials with high photoluminescence quantum yields for use in organic light-emitting diodes (OLEDs). The research findings indicate the potential of these materials in the field of optoelectronics, providing a foundation for the development of new OLED materials (Jin et al., 2020).

properties

IUPAC Name

2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVGHCUQQIASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.